molecular formula C4H9ClN8 B124001 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride CAS No. 2959-04-8

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride

Cat. No. B124001
CAS RN: 2959-04-8
M. Wt: 204.62 g/mol
InChI Key: ZIZMTYLBNDRKDA-UHFFFAOYSA-N
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Description

The compound "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and interactions. The guanidine functional group attached to the triazine ring can further enhance the compound's reactivity and binding properties, making it a compound of interest in various chemical and biological studies.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through various methods. One such method involves a one-pot synthesis using 2-chlorobenzaldehyde, guanidine, and aminoguanidine to produce new triazine derivatives, as described in the synthesis of compounds like 2,4-diamino-3,6-dihydro-6-(2-chlorophenyl)-1,3,5-triazine . This method showcases the versatility of guanidine in forming triazine derivatives and highlights the potential for synthesizing related compounds such as "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride".

Molecular Structure Analysis

The molecular structure of triazine derivatives, including guanamine (2,4-diamino-1,3,5-triazine), has been studied using various techniques such as X-ray diffraction, which reveals that molecules of guanamine are associated in the crystal structure via hydrogen bonds to form a three-dimensional framework . This information is crucial for understanding the molecular geometry and potential interaction sites of "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride".

Chemical Reactions Analysis

Triazine derivatives can react with various reagents to form novel compounds. For instance, guanidine and its derivatives can react with substituted carbodiimides to afford 1,2-dihydro-1,2,3-triazine derivatives . Additionally, the formation of 2-guanidino-4-methylquinazolines as byproducts in the synthesis of dihydro-s-triazines from arylamines, cyanoguanidine, and acetone has been observed . These reactions demonstrate the reactivity of the triazine ring and guanidine group in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives have been determined, revealing that these compounds are very weak acids with pKa values in the range of 25.8–30.8 pKa units in acetonitrile . The basicity of these compounds can be significant, with some derivatives having pKa values comparable to that of tetramethylguanidine. These properties are essential for understanding the behavior of "2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride" in different environments and its potential applications.

Scientific Research Applications

Synthesis and Structural Studies

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride plays a crucial role in the synthesis of novel compounds. For instance, it has been involved in the one-step transformation of aldehyde groups, leading to the creation of new triazine derivatives. These derivatives have been characterized through various techniques such as FTIR, multinuclear NMR, and single crystal X-ray, providing valuable insights into their structural and computational properties (Nycz & Małecki, 2014).

Chemical Reactions and Product Formation

The compound has been utilized in reactions with perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene, yielding products like 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. These products' structures were confirmed by X-ray diffraction analysis, showcasing the compound's versatility in synthesizing perfluoroalkylpyrimidines and s-triazines (Furin et al., 2001).

Supramolecular Chemistry

In supramolecular chemistry, 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride has facilitated the synthesis of supramolecular synthons, leading to the creation of Zn(II) complexes. These complexes have been characterized through techniques like SEM, revealing unique structures such as porous balls with coccolith morphology and neat rectangular blocks. This demonstrates the compound's potential in developing new materials with specific supramolecular architectures (Naik et al., 2011).

Anticancer Activity

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride has also been a key component in the synthesis of compounds with potential anticancer activity. For instance, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins were synthesized, and their cytotoxic properties were evaluated against various human cancer cell lines, showing significant activity (Makowska et al., 2018).

properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZMTYLBNDRKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20638905
Record name N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20638905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride

CAS RN

2959-04-8
Record name NSC231488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20638905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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